2,3-Pentanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ethanol, diethyl ether, and acetone

66.7 mg/mL at 15 °C

insoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils

1 ml in 3 ml 50% alcohol (in ethanol)

Synonyms

Canonical SMILES

Flavoring Agent

,3-Pentanedione is a natural product found in some foods and can be produced by yeast during fermentation [1, 2]. Due to its buttery and caramel-like taste, it's used as a flavoring agent in various food products [1].

- [1] PubChem. 2,3-Pentanedione. National Institutes of Health: )

- [2] Human Metabolome Database. Showing metabocard for 2,3-Pentanedione (HMDB0031598). HMDB:

Precursor for Organic Synthesis

,3-Pentanedione's chemical structure with two ketone groups makes it a valuable precursor for synthesizing other organic compounds. Research explores its use in reactions to create various molecules, including:

Bisphenol derivatives [1]

Substituted indoles [1]

Quinoxalines [1]

[1] Sigma-Aldrich. 2,3-Pentanedione 97 (600-14-6). Merck KGaA:

Potential Health Concerns

While generally recognized as safe for consumption in small quantities, inhalation of concentrated 2,3-Pentanedione vapors has raised health concerns. Research studies investigate its potential respiratory and olfactory system toxicity [2].

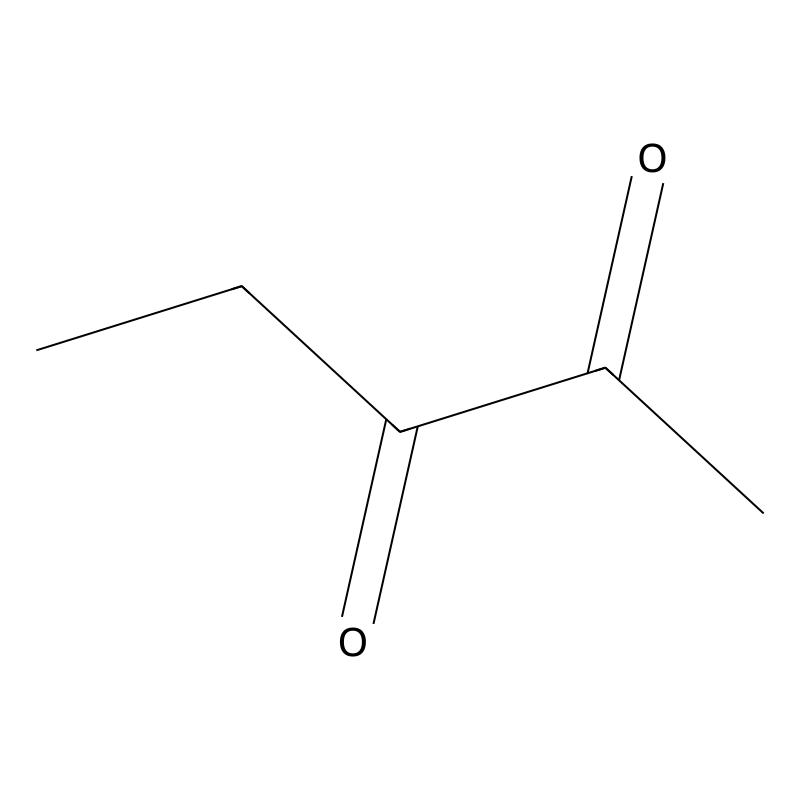

2,3-Pentanedione, also known as acetylpropionyl or 2,3-pentandione, is an organic compound classified as a diketone. Its molecular formula is , with a molecular weight of approximately 100.1158 g/mol. This compound features two carbonyl groups (C=O) located at the second and third carbon atoms of a five-carbon chain. The structure can be represented as follows:

textO O || ||CH3-C-CH-C-CH3

2,3-Pentanedione is a colorless liquid with a buttery, sweet odor reminiscent of caramel and is soluble in water and organic solvents. It is commonly used in food flavoring, particularly in products that require a buttery or creamy taste profile.

Currently, there is limited scientific research available regarding the specific mechanism of action of 2,3-pentanedione in biological systems. However, its role as an aroma compound suggests it might interact with olfactory receptors in the nose, leading to odor perception []. Further research is needed to elucidate its potential biological functions.

- Condensation Reactions: It can undergo aldol condensation reactions, forming larger molecules through the reaction of its carbonyl groups with other aldehydes or ketones.

- Oxidation: 2,3-pentanedione can be oxidized to form carboxylic acids.

- Reduction: The compound can also be reduced to yield alcohols.

- Reactivity with Amines: It reacts with amines to form imines and can participate in Michael addition reactions due to the presence of the α-diketone functionality .

Research indicates that 2,3-pentanedione exhibits biological activity that may impact human health. While it is often used as a flavoring agent in food products, its inhalation has raised concerns regarding pulmonary toxicity. Studies have shown that exposure to 2,3-pentanedione can lead to respiratory issues similar to those caused by diacetyl, another diketone. In animal studies, exposure resulted in bronchial fibrosis and necrosis of the respiratory tract .

Additionally, it has been noted that this compound may share mechanisms of toxicity with other diketones, potentially leading to conditions such as lymphocytic bronchitis and bronchiolitis upon repeated exposure .

2,3-Pentanedione can be synthesized through several methods:

- Acetylation of Propionic Acid: This method involves the reaction of propionic acid with acetic anhydride or acetyl chloride under acidic conditions.

- Decarboxylation of Acetoacetic Acid: Acetoacetic acid can be decarboxylated in the presence of heat to yield 2,3-pentanedione.

- Condensation Reactions: Diketones can also be synthesized via condensation reactions between suitable aldehydes and ketones under basic conditions.

These methods are commonly employed in laboratory settings and industrial applications to produce 2,3-pentanedione for various uses .

The applications of 2,3-pentanedione are diverse:

- Flavoring Agent: It is widely used in food products such as baked goods, coffee, and dairy products for its buttery flavor.

- Solvent: The compound serves as a solvent for cellulose acetate and various paints and inks.

- Intermediate in Synthesis: It is utilized as a starting material in the synthesis of pharmaceuticals, dyes, and pesticides.

- Flavoring Substitute: Due to its potential toxicity profile compared to diacetyl, it has been used as a safer alternative in e-liquids for vaping .

Studies on the interactions of 2,3-pentanedione with biological systems reveal significant insights into its potential health effects. Research indicates that exposure to this compound can lead to respiratory toxicity similar to that caused by diacetyl. Inhalation studies have demonstrated that animals exposed to high concentrations develop lung damage characterized by fibrosis and necrosis .

Furthermore, there is evidence suggesting that repeated exposure may result in chronic respiratory conditions due to its irritative properties on lung tissues .

2,3-Pentanedione belongs to a class of compounds known as α-diketones. Here are some similar compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility in Water (g/L) |

|---|---|---|---|---|

| 2,3-Butanedione | C4H6O2 | 86.09 g/mol | 88 | 200 |

| 2,3-Hexanedione | C6H10O2 | 114.15 g/mol | 139 | 20 |

| Acetylpropionyl (Synonym) | C5H8O2 | 100.12 g/mol | 110-112 | 60 |

Uniqueness of 2,3-Pentanedione:

- Compared to its shorter counterpart (2,3-butanedione), it has increased molecular weight and different solubility characteristics.

- In contrast to longer-chain diketones like 2,3-hexanedione, it exhibits higher solubility in water but lower boiling points.

Physical Description

Colorless to dark yellow liquid with a pleasant buttery odor; [Reference #1] Yellow liquid; [Alfa Aesar MSDS]

yellow to green liquid with a penetrating, buttery odour on dilution

Yellow to green-yellow liquid with a buttery odor.

Color/Form

Yellow to yellow-green liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

230-234 °F

Flash Point

66 °F

Heavy Atom Count

Taste

Density

LogP

Odor

Odor Threshold

Odor threshold from Reference #1

Decomposition

Melting Point

-61.6 °F

UNII

GHS Hazard Statements

H225 (99.94%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H317 (88.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (88.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (91.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

2.67 kPa at 20 °C /20.0 mm Hg at 20 °C/

2.67 kPa

Pictograms

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Processes used include oxidation of the corresponding diols over a copper or silver catalyst, or selective oxidation of the methylene group in the corresponding methyl alkyl ketones with oxygen in the presence of catalysts such as nickel.